![molecular formula C12H15FN2O2 B1478728 3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one CAS No. 2098081-55-9](/img/structure/B1478728.png)

3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one

Overview

Description

The compound “3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one” is a chemical compound used in scientific research . It offers potential applications in various fields due to its unique properties and structure.

Synthesis Analysis

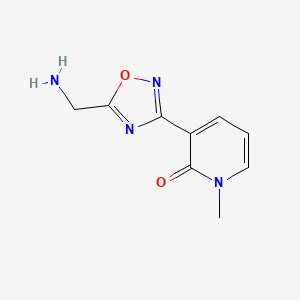

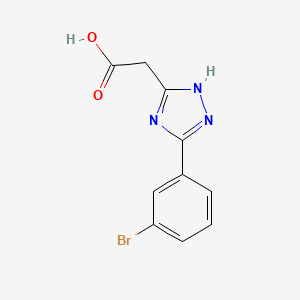

A series of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones was synthesized . The synthesis process involved linking the respective 2-fluorobenzonitrile or 2-(bromomethyl)benzonitrile to a fluorous oxime tag to give an aryloxime intermediate .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringO=C1C2=CC(F)=CC=C2OCCC1N.Cl . The empirical formula is C10H11ClFNO2 and the molecular weight is 231.65 . Chemical Reactions Analysis

The anticonvulsant effect and neurotoxicity of the compounds were evaluated with a maximal electroshock (MES) test and a rotated test in mice . Most of the compounds prepared exhibited anticonvulsant activities in the MES test .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its melting point is80–82°C .

Scientific Research Applications

Medicinal Chemistry: Anticonvulsant and Hypnotic Agents

In medicinal chemistry, this compound has been synthesized and evaluated for its potential as an anticonvulsant and hypnotic agent . The structure of the compound allows for the modulation of neurological activity, which can be beneficial in the treatment of conditions like epilepsy and insomnia. Its efficacy has been tested in models like the maximal electroshock (MES) test, showing promise as a new therapeutic agent.

Pharmacology: Neurological Disorder Treatment

Pharmacologically, derivatives of benzo[f][1,4]oxazepine, which include the given compound, have been explored for their role in treating neurological disorders . These compounds can interact with various neurotransmitter systems, potentially offering a new avenue for managing diseases such as Parkinson’s and Alzheimer’s.

Biochemistry: Enzyme Inhibition

In biochemistry, the compound’s ability to act as an enzyme inhibitor is of interest. Its structure suggests that it could bind to active sites or allosteric sites on enzymes, influencing biochemical pathways . This property could be harnessed to study enzyme kinetics or develop new biochemical assays.

Materials Science: Organic Semiconductor Precursors

The compound’s aromatic structure and the presence of fluorine make it a candidate for use in materials science as a precursor for organic semiconductors . These materials are crucial for developing organic light-emitting diodes (OLEDs) and other electronic devices.

Chemical Engineering: Process Optimization

In chemical engineering, this compound could be used to optimize synthetic processes . Its synthesis involves reactions that can be fine-tuned for better yields and efficiency, which is vital for scaling up production in the pharmaceutical industry.

Synthetic Methodology: Heterocyclic Compound Synthesis

Lastly, in synthetic methodology, the compound is part of a class of heterocyclic compounds that are synthesized through novel reactions involving 2-aminophenols with alkynones . This method has broader applications in creating a variety of benzoxazepine derivatives, which can be used in diverse research and industrial applications.

Mechanism of Action

Target of Action

The primary targets of 3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one are the Rho-associated protein kinases (ROCKs) and the Traf2- and Nck-interacting protein kinase (TNIK) . ROCKs are associated with the pathology of glaucoma , while TNIK is a downstream signal protein of the Wnt/β-catenin pathway and has been thought of as a potential target for the treatment of colorectal cancer (CRC) .

Biochemical Pathways

The inhibition of ROCKs and TNIK by 3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one affects the Wnt/β-catenin signaling pathway . This pathway is often associated with the dysregulation in colorectal cancer .

Pharmacokinetics

It is known that the compound is a solid .

Result of Action

The inhibition of ROCKs and TNIK by 3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one can lead to the treatment of glaucoma and colorectal cancer .

Safety and Hazards

properties

IUPAC Name |

3-amino-1-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c13-10-1-2-11-9(7-10)8-15(5-6-17-11)12(16)3-4-14/h1-2,7H,3-6,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNGRRDRLZVZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1C(=O)CCN)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478650.png)

![4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478651.png)

![4-hydroxy-1-isobutyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478653.png)

![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperidin-3-amine](/img/structure/B1478654.png)

![1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478655.png)

![1-Ethyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1478662.png)

![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperidin-4-amine](/img/structure/B1478666.png)

![2-(pyrrolidin-3-yl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1478667.png)